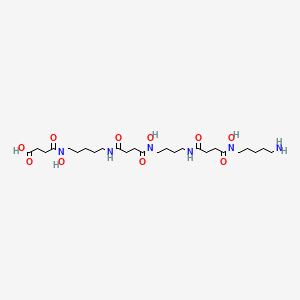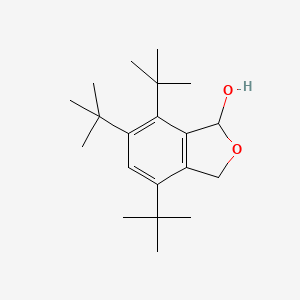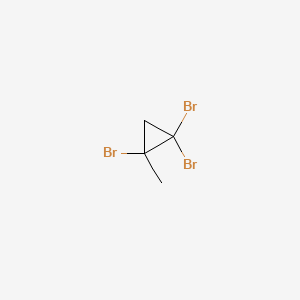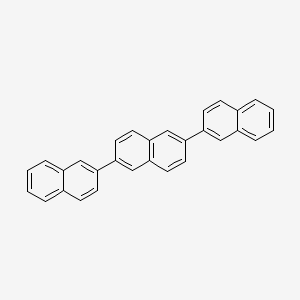
2,6-dinaphthalen-2-ylnaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dinaphthalen-2-ylnaphthalene is a polycyclic aromatic hydrocarbon composed of three naphthalene units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dinaphthalen-2-ylnaphthalene typically involves the coupling of naphthalene derivatives under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, the Suzuki-Miyaura coupling reaction can be employed, where naphthalene boronic acid and a naphthalene halide are reacted in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Analyse Des Réactions Chimiques
Types of Reactions
2,6-Dinaphthalen-2-ylnaphthalene can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated nitric acid for nitration and concentrated sulfuric acid for sulfonation.
Major Products
Oxidation: Naphthoquinones.
Reduction: Dihydronaphthalenes.
Substitution: Nitro-naphthalenes and sulfonated naphthalenes.
Applications De Recherche Scientifique
2,6-Dinaphthalen-2-ylnaphthalene has several applications in scientific research:
Mécanisme D'action
The mechanism by which 2,6-dinaphthalen-2-ylnaphthalene exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various cellular responses. The pathways involved could include signal transduction mechanisms and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylnaphthalene: Another polycyclic aromatic hydrocarbon with two methyl groups attached to the naphthalene ring.
2,6-Naphthalenedicarboxylic Acid: A derivative with carboxylic acid groups, used in the production of high-performance polymers.
Uniqueness
2,6-Dinaphthalen-2-ylnaphthalene is unique due to its structure, which consists of three naphthalene units. This gives it distinct electronic and steric properties compared to other naphthalene derivatives.
Propriétés
Numéro CAS |
121212-76-8 |
|---|---|
Formule moléculaire |
C30H20 |
Poids moléculaire |
380.5 g/mol |
Nom IUPAC |
2,6-dinaphthalen-2-ylnaphthalene |
InChI |
InChI=1S/C30H20/c1-3-7-23-17-25(11-9-21(23)5-1)27-13-15-30-20-28(14-16-29(30)19-27)26-12-10-22-6-2-4-8-24(22)18-26/h1-20H |
Clé InChI |
HIVTYEYTIOMUSF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=CC4=C(C=C3)C=C(C=C4)C5=CC6=CC=CC=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(4-Methylphenyl)diazenyl]-N-propylbenzamide](/img/structure/B14282451.png)

![4-[2-(6-Bromo-1,3-benzothiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14282456.png)
![Benzene, [(hexadecyloxy)methyl]-](/img/structure/B14282457.png)
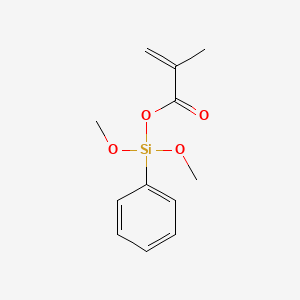
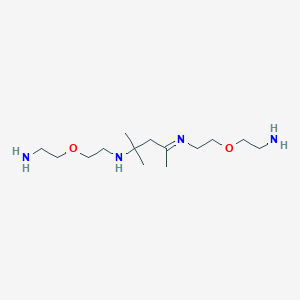
![11-{[Bis(2-methylpropoxy)phosphorothioyl]sulfanyl}undecanoic acid](/img/structure/B14282469.png)

